Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate
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Overview
Description
Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate is an organic compound with a molecular formula of C10H12ClNO2S. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a thioester linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate typically involves the reaction of 3-amino-2-chlorothiophenol with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate involves its interaction with specific molecular targets. The amino and chlorophenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The thioester linkage may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(4-chlorophenyl)propanoate
- Methyl 3-amino-3-(2-chlorophenyl)propanoate
- N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides
Uniqueness
Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12ClNO2S |
---|---|
Molecular Weight |
245.73 g/mol |
IUPAC Name |
methyl 3-(3-amino-2-chlorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H12ClNO2S/c1-14-9(13)5-6-15-8-4-2-3-7(12)10(8)11/h2-4H,5-6,12H2,1H3 |
InChI Key |
AAKINUNQPNFIFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSC1=CC=CC(=C1Cl)N |
Origin of Product |
United States |
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